molecular formula C15H22N2O B12500141 2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine

2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine

Cat. No.: B12500141
M. Wt: 246.35 g/mol
InChI Key: DKYSUTYGGJOEAF-UHFFFAOYSA-N
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Description

2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine is a complex organic compound featuring a pyridine ring substituted with a tert-butyl group and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-tert-butyl-4,5-dihydro-1,3-oxazole with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazoline ring or the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative with a hydroxyl or carbonyl group, while reduction may result in the formation of a fully saturated pyridine ring.

Scientific Research Applications

2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)ethanol]
  • 2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)acetic acid]
  • 2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)benzene]

Uniqueness

Compared to similar compounds, 2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific coordination chemistry or biological activity .

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

4-tert-butyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C15H22N2O/c1-14(2,3)12-10-18-13(17-12)15(4,5)11-8-6-7-9-16-11/h6-9,12H,10H2,1-5H3

InChI Key

DKYSUTYGGJOEAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=N2

Origin of Product

United States

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